molecular formula C9H11ClF3N3O2 B15091206 Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride

Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride

Cat. No.: B15091206
M. Wt: 285.65 g/mol
InChI Key: PGEJJMNJEOVLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Amino Group Addition: The amino group is introduced through nucleophilic substitution reactions.

    Esterification: The ethyl ester group is introduced through esterification reactions using ethanol and acid catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology research to study its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its anticancer or antiviral effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride can be compared with other pyrimidine derivatives, such as:

    5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

    Cytosine Arabinoside: An anticancer and antiviral agent that inhibits DNA synthesis.

    Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to other pyrimidine derivatives.

Properties

Molecular Formula

C9H11ClF3N3O2

Molecular Weight

285.65 g/mol

IUPAC Name

ethyl 2-amino-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C9H10F3N3O2.ClH/c1-2-17-8(16)6(13)7-14-4-3-5(15-7)9(10,11)12;/h3-4,6H,2,13H2,1H3;1H

InChI Key

PGEJJMNJEOVLLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=CC(=N1)C(F)(F)F)N.Cl

Origin of Product

United States

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